thermal stability of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid
thermal stability of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid
An In-Depth Technical Guide to the Thermal Stability of 3,3'-(Pyrazine-2,5-diyl)dipropanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the (CAS: 77479-02-8), a heterocyclic dicarboxylic acid of significant interest in polymer chemistry and pharmaceutical research. While direct, in-depth studies on this specific molecule are limited, this document synthesizes available data, draws authoritative comparisons with structurally related pyrazine derivatives, and outlines robust experimental protocols for its characterization. We will explore the core principles of thermal analysis, propose decomposition mechanisms, and provide field-proven insights for researchers, scientists, and drug development professionals. The guide is structured to deliver not just data, but a causal understanding of the factors governing the compound's behavior under thermal stress.
Introduction: The Significance of a Pyrazine-Core Building Block
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid is a bifunctional organic compound featuring a central, aromatic pyrazine ring substituted at the 2 and 5 positions with propanoic acid side chains. Its unique structure, combining a rigid, electron-deficient heteroaromatic core with flexible aliphatic carboxylic acid arms, makes it a valuable monomer and synthetic intermediate.[1] Applications range from its use in creating novel biobased polyesters with tailored thermal properties to its role as an intermediate in the synthesis of pharmacologically active molecules, including those with potential anti-tuberculosis effects.[1][2][3]
Understanding the thermal stability of this compound is paramount. For material scientists, it dictates the processing window for polymerization and prevents degradation that could compromise the final polymer's molecular weight and performance.[3][4] For pharmaceutical development, thermal stability data is critical for determining shelf-life, storage conditions, and ensuring the integrity of the active substance during formulation. This guide provides the foundational knowledge and practical methodologies to rigorously assess and understand the thermal profile of this versatile molecule.
Physicochemical Profile and Comparative Thermal Behavior
The inherent is dictated by its molecular structure. A summary of its key properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-[5-(2-carboxyethyl)pyrazin-2-yl]propanoic acid | [1] |
| Synonyms | 2,5-Pyrazinedipropanoic acid, DPP | [1][3] |
| CAS Number | 77479-02-8 | [2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 224.21 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | >162°C (with decomposition) | [2] |
The reported melting point indicates that the compound begins to decompose soon after melting.[2] To build a more comprehensive picture, we can compare its stability with closely related analogs:
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Pyrazine-2,5-dicarboxylic acid: This analog, where the carboxylic acid groups are directly attached to the pyrazine ring, is significantly more stable, with a decomposition temperature between 255-260°C.[1] The absence of the flexible ethylenic bridges enhances molecular rigidity and likely results in a more stable crystal lattice, requiring higher energy to disrupt.
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Dipropionic acid pyrazine (DPP) based Polyesters: Studies on polyesters synthesized from this monomer show that thermal degradation of the polymer is initiated by the degradation of the monomer unit itself.[3][4] Isothermal degradation experiments on these polymers revealed slight degradation at 200°C and significant degradation at 220°C, suggesting the monomer unit is unstable at these temperatures.[3]
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General Pyrazine-Containing Materials: Research has shown that some pyrazine materials exhibit limited thermal stability above 180-190°C due to pathways involving intramolecular cyclization.[1]
This comparative analysis suggests that the is intrinsically linked to its propanoic acid side chains, which offer decomposition pathways not available to its dicarboxylic acid counterpart.
Methodologies for Thermal Stability Assessment
A multi-faceted approach is essential for a complete and trustworthy evaluation of thermal stability. The two cornerstone techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods are complementary; TGA tracks mass changes, while DSC monitors the energetic changes (heat flow) associated with thermal events.[6][7]
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid begins to lose mass due to decomposition and to quantify this mass loss.
Methodology:
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
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Sample Preparation: Place 3-5 mg of the finely ground, dry compound into a ceramic or platinum TGA pan. An accurate initial mass is critical.
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Atmosphere Selection: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before the experiment and maintain this flow throughout.
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Causality: An inert atmosphere is chosen to study the intrinsic thermal stability of the molecule by preventing oxidative decomposition, which would occur in the presence of air and complicate the interpretation of the degradation profile.[8]
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-
Temperature Program:
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Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.
-
Causality: A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[9] Faster rates can shift decomposition temperatures to higher values.[8]
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-
Data Acquisition: Record the sample mass as a function of temperature. The first derivative of the TGA curve (DTG) should also be plotted to identify the temperature of the maximum rate of mass loss.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and the temperatures of any other thermal events (like decomposition), and to determine the enthalpy changes (ΔH) associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Hermetically seal 2-4 mg of the dry compound in an aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.
-
Causality: Hermetic sealing prevents mass loss due to sublimation before the melting or decomposition point, ensuring that the measured heat flow corresponds to the bulk sample.
-
-
Atmosphere: Maintain a nitrogen purge (20-50 mL/min) over the sample and reference pans to provide a stable, inert thermal environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
Causality: The temperature program should encompass the expected melting and decomposition ranges identified from literature and the TGA experiment.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature. Endothermic events (melting, decomposition) will appear as peaks pointing down (by convention), while exothermic events will point up.
Interpreting the Thermal Data: A Predictive Analysis
Based on the available data for the subject compound and its analogs, we can predict the key features of the TGA and DSC thermograms.
| Parameter | Expected Observation | Rationale / Reference |
| Melting Point (DSC) | Endothermic peak ~162-165°C | Corresponds to the reported melting point.[2] |
| Onset of Decomposition (TGA) | Significant mass loss starting ~180-200°C | Based on the instability of related materials above 180°C and degradation seen in derived polymers at 200°C.[1][3] |
| Decomposition Event (DSC) | Broad endothermic or complex endo/exothermic peak immediately following melting. | Decomposition is an endothermic (bond-breaking) process, but subsequent reactions of fragments can be exothermic. |
| Maximum Decomposition Rate (DTG) | Peak in the DTG curve likely between 200-230°C. | Reflects the temperature range where the bulk of the decomposition occurs, inferred from related compounds.[3] |
| Final Residue (TGA) | Low to negligible residue (<5%) under N₂ atmosphere. | Complete decomposition and volatilization of organic fragments is expected. |
Proposed Thermal Decomposition Mechanism
The thermal decomposition of 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid in an inert atmosphere is likely a multi-step process initiated by the decarboxylation of the side chains, as this is a common pathway for carboxylic acids.
Plausible Steps:
-
Melting: The compound first undergoes a phase transition from solid to liquid around 162°C.
-
Decarboxylation: At temperatures exceeding 180°C, the carboxylic acid groups are thermally unstable and likely undergo decarboxylation, releasing two molecules of carbon dioxide (CO₂). This would result in a significant mass loss (~39% of the total mass) and the formation of 2,5-diethylpyrazine.
-
Side-Chain and Ring Fragmentation: At higher temperatures, the ethyl side chains of the 2,5-diethylpyrazine intermediate will begin to fragment via radical mechanisms. Concurrently or subsequently, the pyrazine ring itself, though aromatic, will cleave, leading to the formation of smaller volatile nitrogen-containing compounds and hydrocarbons.
Conclusion and Best Practices for Handling and Storage
The is moderate. While stable at room temperature, it undergoes decomposition at temperatures just above its melting point of ~162°C. The onset of significant decomposition likely begins around 180-200°C, a critical temperature ceiling for applications like melt polycondensation. Its stability is considerably lower than its direct analog, pyrazine-2,5-dicarboxylic acid, a fact attributable to the less stable propanoic acid side chains.
Recommendations for Professionals:
-
Storage: The compound should be stored under controlled conditions to ensure long-term integrity. The recommendation is to keep it in a dry, sealed container in a freezer at or below -20°C.[2]
-
Processing: For applications requiring heating, such as polymerization, processing temperatures should be kept below 180°C to minimize degradation.[1] Isothermal TGA studies are recommended to determine the maximum allowable processing time at a given temperature.
-
Characterization: Always perform TGA and DSC on new batches to verify purity and thermal profile, as trace impurities can significantly lower the decomposition temperature.
This guide provides a robust framework for understanding and evaluating the . By combining empirical data, comparative analysis, and sound experimental protocols, researchers can confidently utilize this compound in their development endeavors.
References
-
Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 234-239. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 11(54), 34223-34230. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Molecules, 28(2), 834. Retrieved from [Link]
-
Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(1), 1-8. Retrieved from [Link]
-
Stolle, A., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9201-9208. Retrieved from [Link]
-
Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased (dimethyl)-pyrazine dipropionic acid based polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045–12052. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
Fiveable. (n.d.). 9.1 Principles of thermal analysis. Fiveable. Retrieved from [Link]
-
Wikipedia. (2023). Differential scanning calorimetry. Wikipedia. Retrieved from [Link]
-
Crimson Publishers. (2017). Thermal Methods of Analysis. Crimson Publishers. Retrieved from [Link]
-
Würdemann, M. A., & Bernaerts, K. V. (2020). Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering, 8(32), 12045-12052. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 3,3'-(Pyrazine-2,5-diyl)dipropanoic acid | 77479-02-8 | Benchchem [benchchem.com]
- 2. 2,5-Pyrazinedipropanoic acid | 77479-02-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. fiveable.me [fiveable.me]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 9. mdpi.com [mdpi.com]

